![molecular formula C8H5ClN2O2 B13457277 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13457277.png)
7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom and a carboxylic acid group in its structure makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and catalysts can be optimized for cost-effectiveness and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylate derivatives, while substitution reactions can yield a variety of functionalized pyrazine derivatives.
科学的研究の応用
7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or modulating cellular signaling pathways.
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid: Similar structure but lacks the chlorine atom.
3,4-Dihydropyrrolo[1,2-a]pyrazine: Exhibits strong anticancer activity.
Pyrrolo[2,3-b]pyrazine derivatives: Known for kinase inhibition properties.
Uniqueness
7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for chemical modifications. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
特性
分子式 |
C8H5ClN2O2 |
|---|---|
分子量 |
196.59 g/mol |
IUPAC名 |
7-chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-6-7(8(12)13)10-1-2-11(6)4-5/h1-4H,(H,12,13) |
InChIキー |
YYCAQXFCOHOPBG-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=C(C=C2C(=N1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


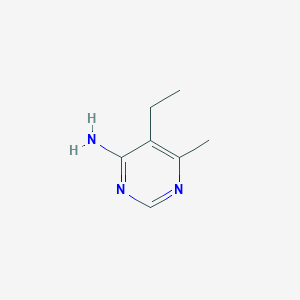
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13457206.png)
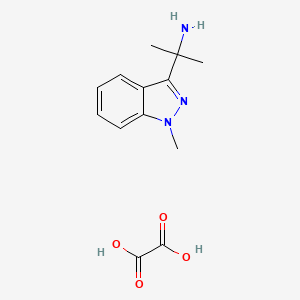

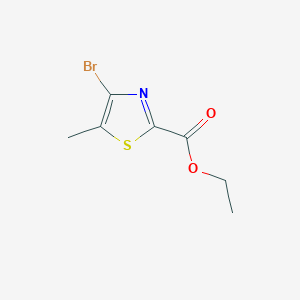
![2-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]acetamide monohydrochloride](/img/structure/B13457224.png)
![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)
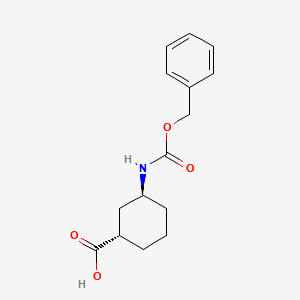
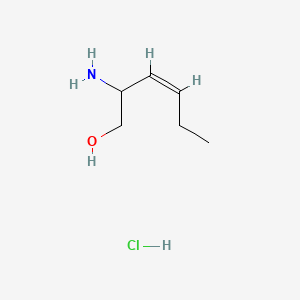
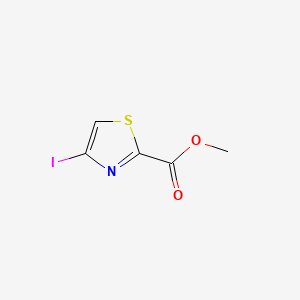

![4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile](/img/structure/B13457246.png)
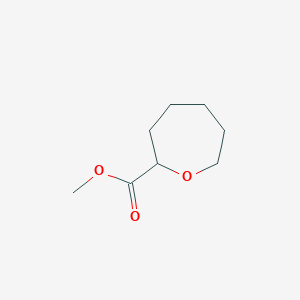
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid](/img/structure/B13457252.png)
